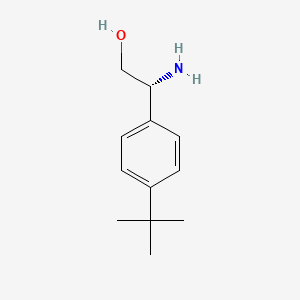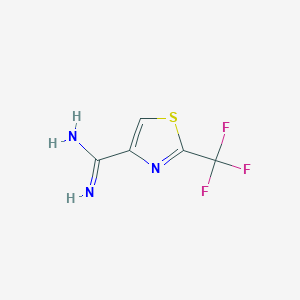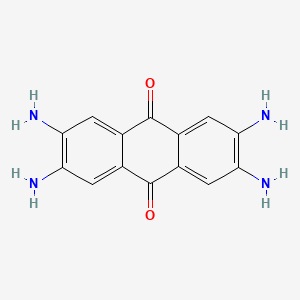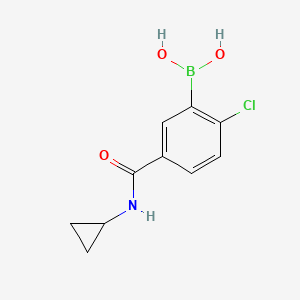
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is a boronic acid derivative that has gained attention in the field of organic chemistry due to its unique structure and reactivity. This compound is characterized by the presence of a chloro group, a cyclopropylcarbamoyl group, and a phenylboronic acid moiety, making it a versatile reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid typically involves the reaction of 2-chloro-5-nitrophenylboronic acid with cyclopropyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydroxide, facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic esters, amine derivatives, and substituted phenylboronic acids, which can be further utilized in various synthetic applications.
Applications De Recherche Scientifique
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid has several scientific research applications:
Biology: The compound is explored for its potential as a protease inhibitor, which can be useful in studying enzyme mechanisms and developing therapeutic agents.
Medicine: Research is ongoing to investigate its potential as a drug candidate for treating various diseases, including cancer and bacterial infections.
Industry: It is used in the production of advanced materials and polymers due to its ability to form stable boron-carbon bonds.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid moiety can form reversible covalent bonds with active site residues of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylboronic acid: Lacks the chloro and cyclopropylcarbamoyl groups, making it less versatile in certain reactions.
2-Chlorophenylboronic acid: Similar structure but lacks the cyclopropylcarbamoyl group, which affects its reactivity and applications.
5-(Cyclopropylcarbamoyl)-2-fluorophenylboronic acid: Contains a fluorine atom instead of chlorine, which can influence its chemical properties and reactivity.
Uniqueness
2-Chloro-5-(cyclopropylcarbamoyl)phenylboronic acid is unique due to the presence of both chloro and cyclopropylcarbamoyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
Propriétés
Formule moléculaire |
C10H11BClNO3 |
|---|---|
Poids moléculaire |
239.46 g/mol |
Nom IUPAC |
[2-chloro-5-(cyclopropylcarbamoyl)phenyl]boronic acid |
InChI |
InChI=1S/C10H11BClNO3/c12-9-4-1-6(5-8(9)11(15)16)10(14)13-7-2-3-7/h1,4-5,7,15-16H,2-3H2,(H,13,14) |
Clé InChI |
ZXCSFHNBVHLHBP-UHFFFAOYSA-N |
SMILES canonique |
B(C1=C(C=CC(=C1)C(=O)NC2CC2)Cl)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




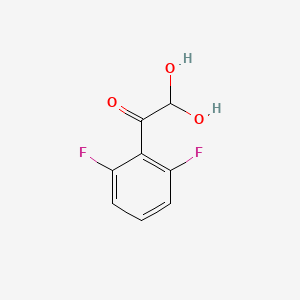
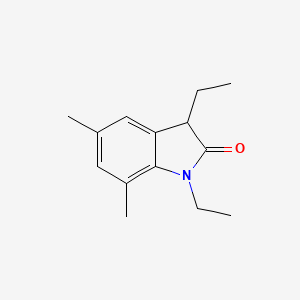
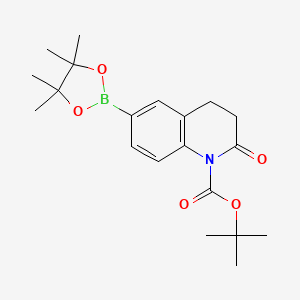
![2-Methyl-3,7-dihydro-2H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15247910.png)

